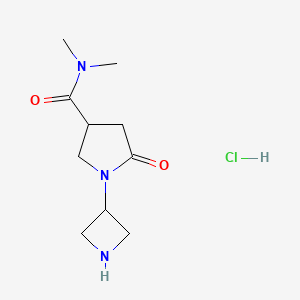
1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of azetidines.
Métodos De Preparación
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require the presence of a photocatalyst and UV light to drive the cycloaddition process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial use .
Análisis De Reacciones Químicas
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its unique structural features. In medicine, it may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In industry, it can be used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as azetidine derivatives and oxetane derivatives. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example, azetidine derivatives are known for their pharmacological properties, while oxetane derivatives are often used in materials science .
Similar Compounds::- Azetidine derivatives
- Oxetane derivatives
- Imidazole derivatives
Propiedades
Fórmula molecular |
C10H18ClN3O2 |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-12(2)10(15)7-3-9(14)13(6-7)8-4-11-5-8;/h7-8,11H,3-6H2,1-2H3;1H |
Clave InChI |
IJZRACLGEGZHLS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1CC(=O)N(C1)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


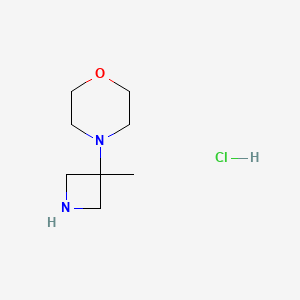
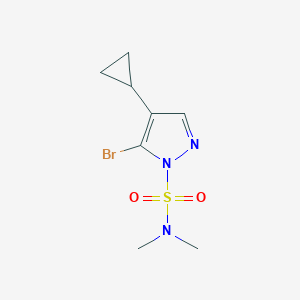

![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)

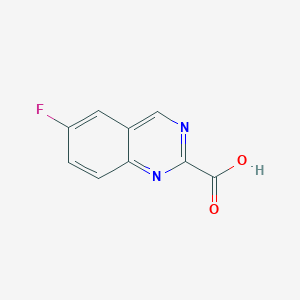
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
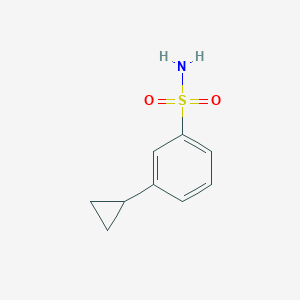
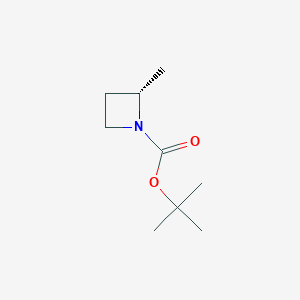
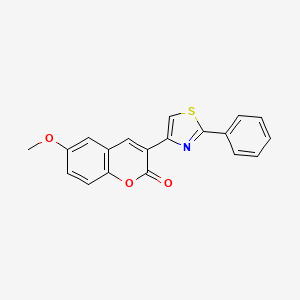

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
